Cas no 104993-07-9 (Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI))
![Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI) structure](https://de.kuujia.com/scimg/cas/104993-07-9x500.png)
104993-07-9 structure
Produktname:Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI)
CAS-Nr.:104993-07-9
MF:C24H29ClO9
MW:496.934667348862
CID:139851
Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI)
- Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihyd
- Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)
- Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,[1R-(1R*,3aR*,4S*,6Z,8S*,8aS*,12S*,12aS*,13R*,13aR*)]-
- Minabein 1
- Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione, 8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-, (1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI)
-
- Inchi: 1S/C24H29ClO9/c1-11-7-8-16(32-13(3)26)22(5)10-9-15(28)23(6,30)18(22)20(33-14(4)27)24(31)12(2)21(29)34-19(24)17(11)25/h7-10,12,16-20,30-31H,1H2,2-6H3
- InChI-Schlüssel: STNIKXNUVOXCEH-UHFFFAOYSA-N
- Lächelt: CC1C2(C(C(C(C=CC(C3(C(C2OC(=O)C)C(O)(C)C(=O)C=C3)C)OC(=O)C)=C)Cl)OC1=O)O
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 496.15
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1000
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 136A^2
- XLogP3: 0.785
Experimentelle Eigenschaften
- Dichte: 1.36±0.1 g/cm3(Predicted)
- Siedepunkt: 619.4±55.0 °C(Predicted)
- PSA: 52.54
- pka: 11.19±0.70(Predicted)
Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI) Verwandte Literatur
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
104993-07-9 (Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI)) Verwandte Produkte
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
